molecular formula C10H10BrN3S2 B10797558 6-Bromo-4-thiomorpholin-4-ylthieno[3,2-d]pyrimidine

6-Bromo-4-thiomorpholin-4-ylthieno[3,2-d]pyrimidine

Cat. No.: B10797558
M. Wt: 316.2 g/mol
InChI Key: YNBPMJNSRUFZJO-UHFFFAOYSA-N
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Description

OSM-S-458 is a compound developed as part of the Open Source Malaria project. This project aims to discover and develop new antimalarial drugs through open-source collaboration. OSM-S-458 belongs to the aminothienopyrimidine series, which has shown promising activity against the malaria parasite.

Preparation Methods

The synthesis of OSM-S-458 involves several steps, starting with the construction of the thienopyrimidine scaffold. The initial step includes the formation of the thiophene ring, followed by the introduction of the pyrimidine moiety. The final steps involve the functionalization of the scaffold with various substituents to enhance its biological activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

OSM-S-458 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

OSM-S-458 has several scientific research applications:

    Chemistry: It is used as a model compound to study the synthesis and reactivity of aminothienopyrimidines.

    Biology: It is used to investigate the biological activity of aminothienopyrimidines against various pathogens, including the malaria parasite.

    Medicine: It is being explored as a potential antimalarial drug, with studies focusing on its efficacy, safety, and mechanism of action.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of OSM-S-458 involves the inhibition of the malaria parasite’s ion pump, PfATP4. This pump is responsible for regulating the sodium ion concentration within the parasite. Inhibition of PfATP4 leads to an influx of sodium ions, disrupting the parasite’s homeostasis and ultimately causing its death. The molecular targets and pathways involved in this process are still being investigated, but it is believed that OSM-S-458 binds to the active site of PfATP4, preventing its normal function .

Comparison with Similar Compounds

OSM-S-458 is unique compared to other aminothienopyrimidines due to its specific substituents and their arrangement on the scaffold. Similar compounds include:

OSM-S-458 stands out due to its specific combination of substituents, which contribute to its unique biological activity and potential as an antimalarial drug.

Properties

Molecular Formula

C10H10BrN3S2

Molecular Weight

316.2 g/mol

IUPAC Name

6-bromo-4-thiomorpholin-4-ylthieno[3,2-d]pyrimidine

InChI

InChI=1S/C10H10BrN3S2/c11-8-5-7-9(16-8)10(13-6-12-7)14-1-3-15-4-2-14/h5-6H,1-4H2

InChI Key

YNBPMJNSRUFZJO-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2=NC=NC3=C2SC(=C3)Br

Origin of Product

United States

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